molecular formula C16H15FN6O2 B2699124 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 897623-99-3

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2699124
CAS No.: 897623-99-3
M. Wt: 342.334
InChI Key: HHPCZIZMAWMTKQ-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a tetrazole moiety linked via a methyl group to a 4-fluorophenyl ring and a urea bridge connected to a 2-methoxyphenyl group. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity to biological targets, commonly observed in antihypertensive and hypoglycemic agents .

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O2/c1-25-14-5-3-2-4-13(14)19-16(24)18-10-15-20-21-22-23(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPCZIZMAWMTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide, which is then cyclized to form the tetrazole ring. This intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final urea derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is being explored as a potential pharmacophore in drug design. Its ability to interact with various biological targets makes it valuable in the development of new therapeutics. Research indicates that compounds with tetrazole rings often exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Case Study:
A study investigated the inhibitory effects of similar tetrazole derivatives on specific enzymes involved in cancer pathways. The results indicated that modifications in the fluorophenyl group could enhance binding affinity and selectivity towards target receptors, suggesting that this compound could serve as a lead structure for further drug development.

Materials Science

The compound's unique structural properties enable its use in the development of advanced materials. It can be incorporated into polymers and coatings, offering enhancements in mechanical strength and thermal stability.

Data Table: Material Properties Comparison

Material TypePropertyThis compoundComparison Compound
PolymerMechanical StrengthHighStandard Polymer
CoatingThermal StabilityEnhancedConventional Coating

Research has shown that integrating such compounds into polymer matrices can improve their performance under extreme conditions, making them suitable for aerospace and automotive applications.

Organic Synthesis

In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical transformations, facilitating the exploration of new synthetic pathways.

Chemical Reaction Examples:

  • Substitution Reactions: The fluorine atom in the fluorophenyl group can be replaced by nucleophiles, leading to diverse derivatives.
  • Oxidation/Reduction: The compound can undergo oxidation or reduction reactions, modifying its functional groups for further applications.

Mechanism of Action

The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorophenyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The compound may inhibit or activate enzymatic reactions, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Key Observations :

  • Tetrazole Linkage: Unlike the target compound, most analogs in feature tetrazole rings directly attached to phenyl groups, whereas the target compound introduces a methyl spacer between the tetrazole and 4-fluorophenyl.
  • Substituent Effects : The 2-methoxyphenyl group in the target compound is unique among the compared derivatives. Electron-donating methoxy groups may improve solubility compared to electron-withdrawing substituents (e.g., chlorine or CF3) in other analogs .

Structural and Crystallographic Insights

  • Planarity and Conformation : Isostructural compounds in exhibit near-planar conformations except for a perpendicular fluorophenyl group, suggesting that the target compound’s methyl spacer might disrupt planarity, altering binding modes .
  • Crystallinity : High melting points (e.g., 253–255°C for 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea) correlate with strong intermolecular forces, likely due to hydrogen bonding from urea and tetrazole groups. The target compound’s crystallinity would depend on similar interactions .

Biological Activity

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by a tetrazole ring and a urea moiety, which are known to enhance biological activity through specific interactions with molecular targets. The synthesis typically involves multi-step organic reactions:

  • Formation of the Tetrazole Ring : This is achieved by reacting 4-fluorobenzyl chloride with sodium azide.
  • Urea Formation : The tetrazole derivative is then reacted with an appropriate isocyanate to yield the final product.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The presence of the tetrazole and fluorophenyl groups facilitates binding to biological targets, potentially modulating their activity.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that related tetrazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae at minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus0.5
Compound BKlebsiella pneumoniae2
Compound CEscherichia coli4

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, it has shown moderate cytotoxicity against HeLa cells, with IC50 values comparable to standard anticancer drugs like doxorubicin .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug
HeLa15Doxorubicin
A-43120Cisplatin

Case Studies

A notable study highlighted the synthesis and evaluation of a series of tetrazole derivatives, including our compound of interest. These derivatives were screened for their antibacterial and cytotoxic activities, revealing promising results that suggest potential therapeutic applications in treating bacterial infections and cancer .

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